molecular formula C9H18O2 B15349201 2,4-Dimethyl-3-pentanol acetate CAS No. 84612-74-8

2,4-Dimethyl-3-pentanol acetate

Cat. No.: B15349201
CAS No.: 84612-74-8
M. Wt: 158.24 g/mol
InChI Key: OXCWHEWLKNJJET-UHFFFAOYSA-N
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Description

9)H({18})O(_2). This compound is characterized by its ester functional group, which is derived from the reaction between 2,4-dimethyl-3-pentanol and acetic acid. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-pentanol acetate typically involves the esterification of 2,4-dimethyl-3-pentanol with acetic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:

2,4-Dimethyl-3-pentanol+Acetic acidH2SO42,4-Dimethyl-3-pentanol acetate+Water\text{2,4-Dimethyl-3-pentanol} + \text{Acetic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2,4-Dimethyl-3-pentanol+Acetic acidH2​SO4​​2,4-Dimethyl-3-pentanol acetate+Water

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The reaction conditions are carefully controlled to optimize the esterification process, including temperature, pressure, and catalyst concentration.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction of this ester can yield the corresponding alcohol, 2,4-dimethyl-3-pentanol.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.

    Substitution: Nucleophiles like ammonia (NH(_3)) or methanol (CH(_3)OH) can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: 2,4-Dimethyl-3-pentanol.

    Substitution: Corresponding amides or ethers.

Scientific Research Applications

2,4-Dimethyl-3-pentanol acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

    Biology: This compound can be used in the study of esterases, enzymes that hydrolyze esters, to understand their mechanism and specificity.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

    Industry: It is utilized in the manufacture of fragrances, flavors, and as a plasticizer in polymer production.

Mechanism of Action

The mechanism by which 2,4-Dimethyl-3-pentanol acetate exerts its effects is primarily through its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acetic acid. This hydrolysis reaction is crucial for the compound’s metabolism and its subsequent biological activity. The molecular targets and pathways involved include interactions with esterases and other enzymes that process esters.

Comparison with Similar Compounds

    2,4-Dimethyl-3-pentanol: The parent alcohol of the ester.

    2,4-Dimethyl-3-pentanone: A ketone with a similar carbon skeleton.

    2,4-Dimethyl-3-pentyl acetate: An ester with a similar structure but different alkyl group.

Uniqueness: 2,4-Dimethyl-3-pentanol acetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to its parent alcohol, it has a lower boiling point and different solubility characteristics. Its ester group makes it more reactive in hydrolysis and substitution reactions compared to similar alcohols and ketones.

Properties

CAS No.

84612-74-8

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2,4-dimethylpentan-3-yl acetate

InChI

InChI=1S/C9H18O2/c1-6(2)9(7(3)4)11-8(5)10/h6-7,9H,1-5H3

InChI Key

OXCWHEWLKNJJET-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)OC(=O)C

Origin of Product

United States

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